2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-3-2-4-9(5-8)19-12-11(16-17-19)13(21)18(7-15-12)6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIOYQLKFKYQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the triazolopyrimidine core . The reaction conditions often require heating and the use of catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines .
Scientific Research Applications
2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the alteration of cell cycle regulators and induction of apoptotic signals .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Lipophilicity : Bulky substituents (e.g., 2,4-dimethylphenyl in ) increase logP, which may enhance membrane permeability but reduce aqueous solubility.
- Steric Considerations : Benzyl groups () or furan-2-ylmethyl () at the acetamide position may sterically hinder target binding but improve selectivity.
Structure-Activity Relationships (SAR)
- Position 3 Substitutions :
- Acetamide Modifications :
- Simple acetamide (target) favors solubility, while arylalkyl groups () enhance target engagement but may require formulation optimization.
Biological Activity
2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazolo-pyrimidine core structure is known for its diverse pharmacological properties, including anticancer and antifungal activities.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 312.33 g/mol. Its structure includes a triazole ring fused with a pyrimidine moiety, which is linked to an acetamide functional group.
Biological Activity
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Various studies have demonstrated its ability to inhibit cancer cell proliferation across multiple cancer cell lines:
These results suggest that the compound may target specific biological pathways involved in tumor growth and proliferation.
2. Antifungal Activity
The compound has also shown potential as an antifungal agent. Its ability to interact with biological targets involved in fungal cell growth makes it a candidate for treating infections caused by resistant strains. Preliminary studies indicate that it may disrupt fungal cell wall synthesis or function as an enzyme inhibitor.
3. Mechanism of Action
The exact mechanism of action for this compound is still under investigation. However, it is believed to involve the inhibition of key enzymes and pathways critical for cancer cell survival and proliferation. The presence of the triazole ring is particularly noteworthy as triazole derivatives have been associated with various biological activities through enzyme inhibition and receptor interaction.
Case Studies
A study conducted by Bouabdallah et al. (2022) evaluated the cytotoxic effects of various triazole derivatives on different cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 17.82 mg/mL and 3.25 mg/mL respectively .
Q & A
Q. What are the key steps in synthesizing 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide, and how are reaction conditions optimized?
Answer: Synthesis involves a multi-step process:
Core Formation : Construct the triazolopyrimidine core via cyclization of triazole and pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent at 80–100°C).
Acetamide Introduction : Couple the core with an acetamide derivative via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like triethylamine .
Optimization Strategies :
- Temperature Control : Higher yields (>70%) achieved at 90°C vs. 60°C.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
| Technique | Purpose | Example Data |
|---|---|---|
| 1H/13C NMR | Confirm regiochemistry and substituent positions | 1H NMR (DMSO-d6): δ 8.21 (s, triazole-H), 7.45 (m, Ar-H) |
| Mass Spectrometry (MS) | Verify molecular weight | [M+H]+ m/z = 341.2 (calculated: 341.1) |
| HPLC | Assess purity (>95%) | Retention time: 12.3 min (C18 column, acetonitrile/water) |
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of triazolopyrimidine derivatives like this compound?
Answer: SAR Design Steps :
Substituent Variation : Modify the 3-methylphenyl group (e.g., replace with halogens or electron-withdrawing groups) to test effects on target binding.
Biological Assays : Measure IC50 values against enzymes (e.g., CDK2) using fluorescence-based kinase assays .
Example Findings :
- 3-Chlorophenyl analog : IC50 = 0.8 μM (CDK2 inhibition).
- 3-Fluorophenyl analog : IC50 = 5.3 μM, indicating steric/electronic effects on activity .
Q. What strategies are recommended for resolving contradictions in biological activity data across experimental models?
Answer: Common Issues & Solutions :
- Assay Variability : Use orthogonal methods (e.g., surface plasmon resonance [SPR] vs. enzymatic assays) to cross-validate binding affinity.
- Cell Model Differences : Compare results in primary cells vs. immortalized lines; e.g., IC50 discrepancies in cancer cell lines (e.g., MDA-MB-231 vs. HEK293) may reflect metabolic differences .
- Meta-Analysis : Pool data from ≥3 independent replicates to identify outliers and refine statistical significance thresholds .
Q. How can computational methods be integrated with experimental approaches to predict and validate biological targets?
Answer: Integrated Workflow :
Docking Studies : Use AutoDock Vina to predict binding modes to CDKs; prioritize poses with lowest binding energy (ΔG < -9 kcal/mol) .
Molecular Dynamics (MD) : Simulate compound-enzyme complexes (AMBER force field) to assess stability over 100 ns trajectories.
Experimental Validation : Perform site-directed mutagenesis on predicted binding residues (e.g., CDK2 Lys33) to confirm critical interactions .
Q. What are the best practices for determining the binding affinity and selectivity of this compound against related enzymes?
Answer: Methodological Guidelines :
- SPR (Surface Plasmon Resonance) : Measure real-time kinetics (ka/kd) to calculate KD values (e.g., KD = 12 nM for CDK2).
- ITC (Isothermal Titration Calorimetry) : Determine thermodynamic parameters (ΔH = -45 kJ/mol, ΔS = +120 J/mol·K) to assess enthalpic vs. entropic contributions .
- Selectivity Screening : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects; <10% inhibition of non-target kinases indicates high specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
